![molecular formula C14H13N5O B2421207 7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-73-5](/img/structure/B2421207.png)
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design . This scaffold can be found in natural products, as exemplified by essramycin .
Synthesis Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry .
Molecular Structure Analysis
Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .
Chemical Reactions Analysis
Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Biological Activities : 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine is a bridge-headed heterocyclic compound with a nitrogen atom. It has been investigated for its biological activities, including:
- RORγt Inverse Agonism : It acts as an inverse agonist for the RORγt receptor .
- PHD-1 Inhibition : It inhibits PHD-1 (prolyl hydroxylase domain-containing protein 1) .
- JAK1 and JAK2 Inhibition : It shows inhibitory effects on JAK1 and JAK2 kinases .
- Treatment of Cardiovascular Disorders : Its derivatives have potential applications in cardiovascular therapy .
- Type 2 Diabetes Treatment : Compounds related to this structure have been explored for managing type 2 diabetes .
- Hyperproliferative Disorders : The compound’s derivatives may have implications in treating hyperproliferative disorders .
Energetic Materials
- Thermostable Energetic Compounds : Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit good thermal stability and insensitivity. These properties make them promising candidates for use in energetic materials .
Material Sciences
- Material Applications : Beyond medicinal chemistry, 1,2,4-triazolo[1,5-a]pyrimidines find applications in material sciences. Their unique structure and properties make them interesting for various material-related studies .
Antiproliferative Activities
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been shown to exhibit a wide range of biological activities . They have been used as bio-isosteres for purines, carboxylic acid, and N-acetylated lysine .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through selective binding .
Biochemical Pathways
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been found to exhibit a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
It is known that factors such as uptake, translocation, and metabolism can play key roles in modulating the activity of compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton .
Future Directions
The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that TP derivatives, including the one you’re interested in, could have potential applications in drug design and medicinal chemistry.
properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKFXYXXVODHI-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
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